molecular formula C10H12FNO B1603541 3-(4-Fluorophenoxy)pyrrolidine CAS No. 524045-02-1

3-(4-Fluorophenoxy)pyrrolidine

Cat. No. B1603541
M. Wt: 181.21 g/mol
InChI Key: YKPHNAHLNXEANR-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO . It is a solid substance and is often stored at room temperature in an inert atmosphere . It has a molecular weight of 217.67 .


Molecular Structure Analysis

The InChI code for “3-(4-Fluorophenoxy)pyrrolidine” is 1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 . This indicates that the molecule contains a pyrrolidine ring, a fluorophenoxy group, and a hydrochloride group .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenoxy)pyrrolidine” is a solid substance . It is often stored at room temperature in an inert atmosphere . It has a molecular weight of 217.67 .

Scientific Research Applications

  • C-Met Kinase Inhibitors : Studies have shown that derivatives of 3-fluorophenoxy compounds, including pyrrolidine derivatives, have been investigated as c-Met kinase inhibitors. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted to understand their inhibitory activity and molecular features (Caballero et al., 2011).

  • Fluoroionophore for Selective Sensing : A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, synthesized through click chemistry, serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

  • Hydrogen-bond Basicity Studies : Research involving 4-fluorophenol as a reference hydrogen-bond donor has explored the formation of hydrogen-bonded complexes with secondary amines, including pyrrolidines, to construct a spectroscopic scale of hydrogen-bond basicity (Graton et al., 2001).

  • Synthesis and Application in Biological Systems : Pyrrolidines, including fluorophenoxy derivatives, have been synthesized and studied for their application in biological systems. This includes their use in fluorescence activity and selectivity for metal cations (Maity et al., 2018).

  • Cognition-Activating Properties : Some 3-(aryloxy)pyridines have shown potential therapeutic properties for the treatment of cognitive disorders in mice, including compounds such as 3-(4-fluorophenoxy)pyridine (Butler et al., 1981).

Safety And Hazards

The safety information for “3-(4-Fluorophenoxy)pyrrolidine” includes the following hazard statements: H302-H315-H319-H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(4-fluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHNAHLNXEANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619714
Record name 3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)pyrrolidine

CAS RN

524045-02-1
Record name 3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4N hydrogen chloride in dioxane (200 ml) is added to a solution of 3-(4-fluoro-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester 5 (39.43 g, 140 mmol) in ethanol (200 ml) and the mixture stirred at room temperature for 18 hours. The solvent is evaporated under vacuum and the residue basified using 4N sodium hydroxide solution (200 ml). The resulting product is extracted using DCM (3×100 ml). The organic extracts are dried (using MgSO4), filtered and evaporated to give the title compound as a light brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sun, R Dean, Q Jia, A Zenova, J Zhong… - Bioorganic & medicinal …, 2013 - Elsevier
Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of …
Number of citations: 15 www.sciencedirect.com

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